molecular formula C23H22N2O4S2 B2522244 ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE CAS No. 307527-10-2

ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE

Cat. No.: B2522244
CAS No.: 307527-10-2
M. Wt: 454.56
InChI Key: BFKPPYHEXQOHRY-CYVLTUHYSA-N
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Description

The compound ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE is a thiazolidinone derivative characterized by a benzylidene-substituted thiazolidinone core (Z-configuration), a sulfanylidene group, and an ethyl benzoate ester moiety. The thiazolidinone ring is a five-membered heterocycle containing sulfur and nitrogen, which is frequently explored in medicinal chemistry for its bioactivity . The Z-configuration of the benzylidene group is critical for molecular interactions, as it stabilizes the planar conformation of the molecule, influencing binding to biological targets .

This structural motif is synthesized via condensation reactions between thiazolidinone precursors and aldehydes, as exemplified in related compounds .

Properties

IUPAC Name

ethyl 4-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S2/c1-2-29-22(28)17-10-12-18(13-11-17)24-20(26)9-6-14-25-21(27)19(31-23(25)30)15-16-7-4-3-5-8-16/h3-5,7-8,10-13,15H,2,6,9,14H2,1H3,(H,24,26)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKPPYHEXQOHRY-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE involves multiple steps, typically starting with the preparation of intermediate compoundsReaction conditions often involve the use of solvents such as ethanol or acetic acid, and catalysts like p-toluenesulfonic acid .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the thiazolidinone ring, using reagents like sodium methoxide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency .

Scientific Research Applications

ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone ring and phenylmethylidene group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

(a) Thiazolidinone Derivatives with Substituent Variations
  • 4-[(5Z)-5-BENZYLIDENE-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXYPHENYL)BUTANAMIDE (): Key Difference: Replaces the ethyl benzoate with a 2-hydroxyphenyl butanamide group.
  • 4-[5-(2-METHOXY-BENZYLIDENE)-4-OXO-2-THIOXO-THIAZOLIDIN-3-YL]-BUTYRIC ACID ():

    • Key Difference : Contains a methoxybenzylidene group and a butyric acid terminus.
    • Impact : The methoxy group introduces electron-donating effects, altering electronic distribution, while the carboxylic acid improves water solubility but may limit blood-brain barrier penetration .
(b) Ethyl Benzoate Derivatives with Alternate Heterocycles ():
  • I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Key Difference: Pyridazine ring replaces the thiazolidinone core.
  • I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate): Key Difference: Isoxazole ring and thioether linkage.

Functional Group Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP* (Predicted)
Target Compound Thiazolidinone (Z) Ethyl benzoate, phenylmethylidene ~437.5 (estimated) ~3.2
4-[(5Z)-5-BENZYLIDENE...BUTANAMIDE Thiazolidinone (Z) 2-Hydroxyphenyl butanamide ~423.4 ~2.8
I-6230 Pyridazine Pyridazin-3-yl phenethylamino ~363.4 ~2.5
4-[5-(2-Methoxy-benzylidene)...ACID Thiazolidinone (Z) Methoxybenzylidene, butyric acid 337.4 ~1.9

*LogP values estimated using fragment-based methods.

Biological Activity

Ethyl 4-{4-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamido}benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Structural Characteristics

The compound features several notable structural components:

  • Thiazolidine Ring : This five-membered ring containing sulfur and nitrogen is known for its diverse biological activities.
  • Benzylidene Group : A key feature that contributes to the compound's reactivity and interaction with biological targets.
  • Ethyl Benzoate Moiety : Enhances solubility and bioavailability.

The molecular formula of this compound is C22H24N2O3SC_{22}H_{24}N_2O_3S with a molecular weight of approximately 450.56 g/mol.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, primarily attributed to its thiazolidine scaffold. Below are some of the key activities:

  • Anticancer Activity :
    • Thiazolidine derivatives, including this compound, have been shown to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction .
    • Studies suggest that compounds with similar thiazolidine structures demonstrate significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties :
    • The presence of the thiazolidine ring contributes to antimicrobial activity against a range of pathogens. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects :
    • Compounds containing thiazolidine moieties are often explored for their anti-inflammatory potential, which may involve modulation of inflammatory pathways .

The synthesis of Ethyl 4-{4-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-y]butanamido}benzoate typically involves multi-step organic reactions that modify the thiazolidine core to enhance its biological activity. The general synthetic route includes:

  • Formation of the thiazolidine ring through cyclization reactions involving appropriate thioketones and amines.
  • Subsequent functionalization with benzoyl and ethyl groups to yield the final compound.

The mechanism of action for its biological effects may involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation or inflammatory processes.
  • Cell Cycle Disruption : Inducing cell cycle arrest in cancer cells leading to apoptosis.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-[6-(5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-y)hexanoylamino]benzoateSimilar thiazolidine ringAntimicrobial, anti-inflammatory
3-benzylidene-thiazolidine derivativesContains thiazolidineAnticonvulsant, anti-inflammatory
Benzothiazole derivativesRelated to thiazolidinesAnticancer activity

This table illustrates how variations in structure can influence biological activity, highlighting the potential therapeutic applications of this compound due to its unique combination of functional groups.

Case Studies

Recent studies have focused on evaluating the pharmacological profile of similar thiazolidine derivatives in preclinical models. For instance:

  • In Vitro Studies : Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
  • In Vivo Models : Animal studies indicated reduced tumor growth rates when treated with thiazolidine derivatives compared to control groups.

These findings support the hypothesis that this compound could serve as a promising lead compound for further development in anticancer therapies.

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